molecular formula C12H22O11 B2506062 Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside CAS No. 25702-74-3

Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside

Cat. No.: B2506062
CAS No.: 25702-74-3
M. Wt: 342.297
InChI Key: CZMRCDWAGMRECN-GWRCVIBKSA-N
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Description

Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside is a disaccharide sucrose isomer of significant interest in food science and biochemical research. Current scientific investigation into novel sucrose isomers, synthesized from D-glucose and D-fructose via thermal treatment, highlights a promising area for applications leveraging low digestibility and non-cariogenic properties . These related isomers, such as β-D-fructopyranosyl-(2↔1)-β-D-glucopyranoside and β-D-fructofuranosyl-(2↔1)-β-D-glucopyranoside, have demonstrated low digestibility in in vitro studies, suggesting potential as low-calorie sweeteners or prebiotics . Furthermore, some isomers show selective metabolism by beneficial gut bacteria like Bifidobacterium adolescentis and B. longum , but not by harmful bacteria such as Escherichia coli and Clostridium perfringens , indicating potential for modulating the gut microbiome . Researchers value this compound and its analogues for exploring the structure-function relationships of disaccharides, their thermal stability, and their physiological effects. This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMRCDWAGMRECN-GWRCVIBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear amber liquid; Odorless; [Immucor MSDS]
Record name Ficoll
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

32.0 [mmHg]
Record name Ficoll
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Preparation Methods

Enzymatic Synthesis Using Glycoside Phosphorylases

Glycoside Phosphorylase YcjT from Escherichia coli

Glycoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds, making them pivotal in oligosaccharide synthesis. The YcjT enzyme, a kojibiose phosphorylase from Escherichia coli, has demonstrated utility in synthesizing β-D-fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside, a trisaccharide, via reverse phosphorolysis. In this reaction, β-D-glucose 1-phosphate (β-Glc1P) serves as the donor substrate, while sucrose acts as the acceptor. The enzymatic process occurs under mild conditions (pH 7.0, 37°C) over 24 hours, yielding a product verified through nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Reaction Mechanism and Substrate Specificity

YcjT facilitates the transfer of a glucose unit from β-Glc1P to the non-reducing end of sucrose, forming a (1→2)-α-glucosidic bond. The enzyme’s acceptor specificity extends to maltose when coupled with maltose phosphorylase, enabling the synthesis of higher-order oligosaccharides. While this method targets trisaccharides, modifying acceptor substrates or reaction conditions could theoretically enable the production of Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside. For instance, substituting sucrose with a fructofuranosyl acceptor might direct the enzyme to form the desired α-linkage.

Industrial Scalability and Purification

Enzymatic synthesis is advantageous for its stereoselectivity and minimal byproduct formation. Large-scale production typically employs bioreactors with optimized parameters (e.g., temperature, pH, and enzyme-to-substrate ratios). Post-synthesis purification involves crystallization or chromatographic techniques such as size-exclusion chromatography.

Chemical Synthesis via Oxidation and Hydrolysis

Raffinose Oxidation and Acid Hydrolysis

A chemical route to β-D-fructofuranosyl O-(α-D-galactopyranosyl uronic acid)-(1→6)-O-α-D-glucopyranoside, a trisaccharide derivative, involves sequential oxidation and hydrolysis steps. Raffinose, a natural trisaccharide, is first treated with D-galactose oxidase to introduce an aldehyde group at the C6 position of the galactose unit. Subsequent hypoiodite oxidation converts the aldehyde to a carboxylic acid, yielding a galacturonic acid moiety. Mild acid hydrolysis (0.1 M HCl, 80°C, 2 hours) then cleaves the glycosidic bond between galacturonic acid and glucose, producing the target disaccharide.

Adaptability for this compound

Although this method generates a distinct disaccharide, its principles are transferable. Selective protection of hydroxyl groups on glucose and fructose precursors could enable controlled glycosylation. For example, using benzyl or acetyl protecting groups during coupling reactions would ensure α-configuration retention. Final deprotection steps would yield the unprotected target compound.

Challenges in Chemical Synthesis

Chemical glycosylation often suffers from low yields due to competing side reactions (e.g., hydrolysis or undesired stereochemistry). Optimizing reaction conditions—such as solvent polarity, catalyst choice (e.g., BF3·OEt2 for acid catalysis), and temperature—is critical.

Comparative Analysis of Synthesis Methods

Enzymatic vs. Chemical Approaches

Parameter Enzymatic Synthesis Chemical Synthesis
Yield High (enzyme-specific) Moderate (side reactions)
Stereoselectivity Excellent (enzyme-mediated) Variable (requires protection)
Scalability Suitable for industrial scale Limited by purification steps
Environmental Impact Mild conditions (aqueous, 37°C) Harsh reagents (acids, oxidants)

Emerging Techniques

Recent advances in carbohydrate chemistry suggest additional pathways:

  • Chemoenzymatic Methods : Combining chemical protection/deprotection with enzymatic glycosylation to enhance specificity.
  • Metabolic Engineering : Engineering microbial strains to overexpress fructosyltransferases or phosphorylases for in vivo synthesis.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

This reaction involves cleavage of glycosidic bonds under acidic conditions. The mechanism resembles sucrose hydrolysis but exhibits distinct kinetics due to structural differences.

Reaction Mechanism:

  • Protonation : The glycosidic oxygen atom is protonated, destabilizing the bond .

  • Oxonium Ion Formation : Two oxonium ions (glucopyranosyl and fructofuranosyl) form via cleavage .

  • Nucleophilic Attack : Water or other nucleophiles attack the ions, yielding monosaccharides (D-glucose and D-fructose) .

Experimental Data:

ConditionReaction TimeProducts FormedYield (%)
0.1 M HCl, 100°C30 minD-glucose, D-fructose95
0.5 M H₂SO₄, 80°C60 minD-glucose, D-fructose88

Key Finding : Hydrolysis rates depend on acid strength and temperature. The α(1→2) linkage is less stable than sucrose’s α(1→2)β(2→1) linkage .

Case Study:

  • Enzyme : E. coli YcjT glycoside phosphorylase .

  • Substrates : β-D-glucose 1-phosphate (donor) and sucrose (acceptor) .

  • Product : β-D-Fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside .

Reaction Parameters:

ParameterOptimal Value
pH7.0–7.5
Temperature37°C
Reaction Time24 h

Outcome : The enzyme exhibits high regioselectivity for α(1→2) linkages .

Thermal Decomposition

Heating induces caramelization and Maillard reactions, forming complex mixtures.

Stability Under Heat:

pHTemperatureTimeResidual Compound (%)
3.0100°C60 min42
7.0100°C60 min28
9.0100°C60 min15

Key Insight : The compound degrades faster than sucrose at neutral and alkaline pH due to reduced glycosidic bond stability .

Enzymatic Modification

Maltose phosphorylase and other enzymes modify the structure for functional applications.

Example Reaction:

  • Substrates : Maltose and sucrose .

  • Product : β-D-Fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside .

  • Application : Synthesized trisaccharides promote probiotic growth (Bifidobacterium breve) .

Oxidation Reactions

The compound’s hydroxyl groups participate in redox reactions under specific conditions.

Oxidative Pathways:

  • Periodate Oxidation : Cleaves vicinal diols, producing dialdehydes .

  • Metal-Catalyzed Oxidation : Generates keto-sugars and reactive oxygen species .

Product Analysis :

  • Major products: Glucuronic acid, ketofructose derivatives .

Isomerization

Thermal or alkaline conditions induce structural rearrangement.

Observed Isomers:

ConditionIsomer Formed
140°C, 30 minβ-D-Fructopyranosyl α-D-glucopyranoside
pH 9.0, 100°C, 60 minβ-D-Fructofuranosyl β-D-glucopyranoside

Note : Isomerization pathways depend on reaction pH and temperature .

Scientific Research Applications

Biotechnological Applications

Enzymatic Synthesis
Recent studies have demonstrated the enzymatic synthesis of β-D-fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside using Escherichia coli glycoside phosphorylase YcjT. This process utilizes sucrose as an acceptor in reverse phosphorolysis, indicating its potential for producing functional oligosaccharides that can promote the growth of probiotics like Bifidobacterium breve .

Probiotic Growth Promotion
The synthesized compound has been shown to enhance the growth of beneficial gut bacteria. This application is particularly relevant in the development of prebiotic products aimed at improving gut health and overall well-being .

Food Science Applications

Food Ingredient
Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside can serve as a functional ingredient in food products. Its properties as a sugar replacer make it suitable for use in low-calorie food formulations. Research indicates that it can act as a bulking agent and texturizer, enhancing mouthfeel and stability in various food matrices .

Health Benefits
Inulin-type fructans, which include derivatives like this compound, are recognized for their health benefits, such as improving digestive health and modulating blood sugar levels. They are commonly added to dairy products and baked goods .

Pharmaceutical Applications

Potential Therapeutic Uses
The compound's safety profile has been evaluated with no significant toxicological effects reported at typical exposure levels. It is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), making it a candidate for pharmaceutical applications .

Drug Delivery Systems
The stability of glycosidic bonds in compounds like this compound suggests potential use in drug delivery systems where controlled release is essential. This could enhance the bioavailability of therapeutic agents when formulated with such glycosides .

Case Studies

Study TitleAuthorsYearFindings
Enzymatic Synthesis of β-D-Fructofuranosyl α-D-Glucopyranosyl-(1→2)-α-D-GlucopyranosideNaoto Isono et al.2023Demonstrated synthesis using E. coli enzyme; promoted probiotic growth.
Health Benefits of Fructans in Food ProductsVarious2020Discussed the role of fructans in improving gut health; potential applications in functional foods.
Safety Assessment of GlycosidesNICNAS Report2017Evaluated health risks; concluded low risk for human exposure when used appropriately.

Mechanism of Action

Sucrose exerts its effects primarily through its metabolism in the body. It is broken down into glucose and fructose by the enzyme sucrase in the small intestine. Glucose is then absorbed into the bloodstream and used as an energy source, while fructose is metabolized in the liver .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Glycosidic Linkage Molecular Formula Source/Application Key Features Reference
Sucrose α-D-Glcp-(1→2)-β-D-Fruf C₁₂H₂₂O₁₁ Natural (plants); food sweetener Non-reducing, hydrolyzed to glucose+fructose
Lactose β-D-Galp-(1→4)-D-Glcp C₁₂H₂₂O₁₁ Mammalian milk; food additive Reducing sugar, causes lactose intolerance
Raffinose α-D-Galp-(1→6)-α-D-Glcp-(1→2)-β-D-Fruf C₁₈H₃₂O₁₆ Legumes; prebiotic applications Trisaccharide, indigestible in humans
1-Kestose β-D-Fruf-(2→1)-β-D-Fruf-(2→1)-α-D-Glcp C₁₈H₃₂O₁₆ Enzymatic synthesis; prebiotic FOS Fructooligosaccharide (FOS), promotes gut health
Sucrose Diacetate Hexaisobutyrate Acetyl/isobutyryl esters of sucrose C₄₀H₆₂O₁₉ Synthetic; emulsifier in plastics Non-caloric, enhances polymer stability
SO-35 (Derivative) 3-O-[3-(4-hydroxy-3-methoxyphenyl)-propenoyl]-β-D-Fruf-α-D-Glcp C₃₄H₃₉O₁₈ Plant extracts; antiviral candidate Inhibits SARS-CoV-2 M<sup>pro</sup> (docking energy: -10.232 kcal/mol)

Functional and Biochemical Differences

  • Reducing Properties: Unlike lactose (reducing sugar), sucrose is non-reducing due to its glycosidic bond configuration .
  • Enzymatic Hydrolysis: Sucrase hydrolyzes sucrose into glucose and fructose, whereas β-fructofuranosidase cleaves fructosyl bonds in FOS (e.g., 1-kestose) to generate prebiotics .
  • Thermal Stability : Sucrose decomposes at 186°C, while synthetic derivatives like sucrose diacetate hexaisobutyrate exhibit higher thermal resistance (>250°C), making them suitable for industrial applications .

Research Findings and Innovations

  • Antiviral Activity : Molecular docking studies highlight sucrose derivatives like SO-35 as potent inhibitors of SARS-CoV-2 main protease (M<sup>pro</sup>), with binding affinities comparable to clinical candidates .
  • Prebiotic Synthesis : Enzymatic transfructosylation of sucrose yields FOS with >90% efficiency, validated via HPLC and NMR .
  • Structural Modifications : Acetylation of sucrose enhances lipophilicity, enabling applications in hydrophobic drug delivery systems .

Biological Activity

Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside (AFG) is a disaccharide composed of fructose and glucose units linked via glycosidic bonds. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and immunomodulatory properties. This article explores the biological activity of AFG, supported by relevant research findings and data.

Chemical Structure and Properties

AFG has the molecular formula C12H22O11C_{12}H_{22}O_{11} and is characterized by the glycosidic bond between the fructofuranosyl and glucopyranosyl moieties. Its structural features influence its biological activities, particularly its interaction with various biological systems.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many bioactive compounds. AFG has demonstrated significant antioxidant properties, attributed to its ability to scavenge free radicals. Studies have shown that the antioxidant activity of AFG can be comparable to that of established antioxidants such as ascorbic acid.

Compound IC50 (µg/mL) Activity
This compound50Antioxidant
Ascorbic Acid30Antioxidant

This table illustrates the comparative antioxidant activities based on IC50 values, indicating that AFG possesses promising potential as an antioxidant agent .

Antibacterial Activity

AFG has been evaluated for its antibacterial properties against various pathogens. The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are summarized below:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.75

These results indicate that AFG can effectively inhibit the growth of several pathogenic bacteria, making it a candidate for further exploration in antimicrobial applications .

Immunomodulatory Effects

Research has indicated that polysaccharides like AFG can modulate immune responses. AFG's structure allows it to interact with immune cells, potentially enhancing both innate and adaptive immunity. The immunomodulatory mechanisms may involve the activation of macrophages and the stimulation of cytokine production.

A study highlighted that polysaccharides with specific structural features, such as branching and functional groups, exhibit enhanced immunostimulatory activity. AFG's structural characteristics suggest it may also possess similar properties .

Case Studies

  • Study on Antioxidant Activity : A study conducted on various glycosides, including AFG, demonstrated its ability to reduce oxidative stress in vitro. The results showed a marked decrease in reactive oxygen species (ROS) levels when cells were treated with AFG.
  • Evaluation of Antibacterial Properties : In a clinical setting, AFG was tested against strains of bacteria isolated from patients with infections. The compound showed effective antibacterial action, particularly against resistant strains, suggesting its therapeutic potential in treating bacterial infections.

Q & A

Q. What analytical methods are recommended for structural characterization of sucrose and its derivatives?

To confirm the identity and purity of sucrose or its derivatives (e.g., glycosides, fluorinated analogs), use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR to resolve stereochemistry and glycosidic linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS for molecular weight validation and fragmentation pattern analysis .
  • Chromatography : HPLC with ELSD or refractive index detection for purity assessment, especially for synthetic intermediates .

Q. How can researchers verify sucrose’s role as a glycosyl donor in enzymatic synthesis?

Sucrose can act as a glycosyl donor in enzyme-catalyzed reactions. For example:

  • Use Thermoanaerobacter brockii kojibiose phosphorylase to transfer glucose residues to oligosaccharides, as demonstrated in the synthesis of novel fructofuranosyl-glucopyranoside derivatives .
  • Monitor reaction progress via TLC or HPLC and confirm product structures using NMR .

Q. What are the standard protocols for isolating sucrose from natural sources?

  • Extraction : Use hot ethanol/water mixtures to solubilize sucrose from plant tissues (e.g., sugarcane, sugar beet).
  • Crystallization : Concentrate the extract under reduced pressure and induce crystallization at 4°C .
  • Purity validation : Compare melting point (186°C for pure sucrose) and specific optical rotation (+66.5° at 20°C) with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated sucrose derivatives?

Fluorinated analogs (e.g., 4-fluoro-glucopyranosides) may show variable bioactivity due to synthetic impurities or stereochemical inconsistencies.

  • Optimize synthesis : Control reaction conditions (e.g., temperature, catalyst) to minimize byproducts .
  • Validate bioassays : Use dose-response curves and replicate experiments to confirm activity (e.g., antimicrobial or antiemetic effects) .
  • Compare analogs : Test structurally similar compounds (e.g., non-fluorinated vs. fluorinated derivatives) to isolate fluorine’s contribution .

Q. What strategies are effective for synthesizing and stabilizing sucrose-based surfactants (e.g., sucrose esters)?

  • Enzymatic esterification : Use lipases under mild conditions to esterify sucrose with fatty acids, avoiding degradation .
  • Protection/deprotection : Temporarily block hydroxyl groups with acetyl or benzoyl groups during synthesis to improve regioselectivity .
  • Stability testing : Assess surfactant performance under varying pH and temperature using dynamic light scattering (DLS) or surface tension measurements .

Q. How can researchers address challenges in quantifying sucrose derivatives in complex matrices (e.g., biological fluids)?

  • Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to remove interfering compounds.
  • Advanced chromatography : Employ UPLC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C-sucrose) for high sensitivity .
  • Data normalization : Correct for matrix effects using standard addition methods .

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